REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.[CH3:7][O:8][C:9]1[C:10]([N+:18]([O-:20])=[O:19])=[C:11]([CH:15]=[CH:16][CH:17]=1)[C:12]([OH:14])=O.[CH2:21]([O:23][CH:24]([O:27][CH2:28][CH3:29])[CH2:25][NH2:26])[CH3:22].C(N(CC)CC)C>ClCCl.CN(C)C=O>[CH2:21]([O:23][CH:24]([O:27][CH2:28][CH3:29])[CH2:25][NH:26][C:12](=[O:14])[C:11]1[CH:15]=[CH:16][CH:17]=[C:9]([O:8][CH3:7])[C:10]=1[N+:18]([O-:20])=[O:19])[CH3:22]
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Name
|
|
Quantity
|
34 mL
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Type
|
reactant
|
Smiles
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C(C(=O)Cl)(=O)Cl
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Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
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COC=1C(=C(C(=O)O)C=CC1)[N+](=O)[O-]
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Name
|
|
Quantity
|
600 mL
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Type
|
solvent
|
Smiles
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ClCCl
|
Name
|
|
Quantity
|
48 mL
|
Type
|
reactant
|
Smiles
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C(C)OC(CN)OCC
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Name
|
|
Quantity
|
52 mL
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Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
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ClCCl
|
Name
|
|
Quantity
|
0.6 mL
|
Type
|
catalyst
|
Smiles
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CN(C=O)C
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The mixture was stirred at room temperature for two hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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concentrated under vacuum
|
Type
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CUSTOM
|
Details
|
to remove volatiles
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Type
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DISSOLUTION
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Details
|
The crude acid chloride was dissolved in dry dichloromethane (150 mL)
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Type
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ADDITION
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Details
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then added dropwise to
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Type
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STIRRING
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Details
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The mixture was stirred at room temperature for two hours
|
Duration
|
2 h
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Type
|
WASH
|
Details
|
washed with saturated aqueous sodium bicarbonate (2×100 mL) and brine (100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
The organics were dried over sodium sulfate
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CNC(C1=C(C(=CC=C1)OC)[N+](=O)[O-])=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 92 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 96.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |